Dapansutrile, originally known as OLT1177™, is a novel, orally bioavailable small molecule investigated for its anti-inflammatory properties. [, , , ] It specifically targets and inhibits the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. [, , , , ] The NLRP3 inflammasome plays a crucial role in the innate immune response, particularly in the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. [, , , , ] Dapansutrile's specific mode of action makes it a valuable tool for investigating the role of the NLRP3 inflammasome in various inflammatory conditions. [, , , ]
Dapansutrile functions as a selective inhibitor of the NLRP3 inflammasome. [, , , , ] It directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. [, , , ] By inhibiting NLRP3, Dapansutrile effectively blocks the downstream production and release of IL-1β and IL-18, key mediators of inflammation in numerous diseases. [, , , , , , , , ] Notably, Dapansutrile does not interfere with the AIM2 or NLRC4 inflammasomes, demonstrating its selectivity for NLRP3. [] This targeted inhibition makes it a potentially safer alternative to broader immunosuppressive therapies by mitigating off-target effects. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4